molecular formula C9H12N2O2 B14823321 5-Cyclopropoxy-4-methoxypyridin-3-amine

5-Cyclopropoxy-4-methoxypyridin-3-amine

Cat. No.: B14823321
M. Wt: 180.20 g/mol
InChI Key: IQCLWZVMRHMRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-4-methoxypyridin-3-amine is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-methoxypyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction may produce a fully saturated amine.

Scientific Research Applications

5-Cyclopropoxy-4-methoxypyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methoxypyridine
  • 5-Bromo-2-methylpyridin-3-amine
  • 6-Methoxypyridin-3-amine

Uniqueness

5-Cyclopropoxy-4-methoxypyridin-3-amine is unique due to its cyclopropoxy group, which imparts specific chemical and physical properties. This makes it distinct from other pyridine derivatives and suitable for specialized applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-cyclopropyloxy-4-methoxypyridin-3-amine

InChI

InChI=1S/C9H12N2O2/c1-12-9-7(10)4-11-5-8(9)13-6-2-3-6/h4-6H,2-3,10H2,1H3

InChI Key

IQCLWZVMRHMRTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.